Cas no 129306-05-4 (Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate)

129306-05-4 structure
Nome del prodotto:Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Numero CAS:129306-05-4
MF:C8H11BrO3
MW:235.075142145157
MDL:MFCD18206332
CID:836319
PubChem ID:11436266
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 1-(bromoacetyl)-, ethyl ester
- ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
- AGN-PC-0092NP
- AK-93265
- ethyl 1-(bromoacetyl)cyclopropanecarboxylate
- ethyl 1-(bromoacetyl)-cyclopropanecarboxylate
- ethyl 1-bromoacetyl-1-cyclopropanecarboxylate
- ethyl 1-bromoacetylcyclopropanecarboxylate
- KB-251801
- EN300-182790
- MFCD18206332
- Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester
- AKOS015924447
- Ethyl1-(2-bromoacetyl)cyclopropanecarboxylate
- C8H11BrO3
- SCHEMBL374026
- CS-M3523
- DB-370088
- FCYVHOYOPMGATN-UHFFFAOYSA-N
- Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate; Ethyl 1-(bromoacetyl)-1-cyclopropanecarboxylate
- CS-15084
- DTXSID20465834
- 129306-05-4
- I11831
-
- MDL: MFCD18206332
- Inchi: InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
- Chiave InChI: FCYVHOYOPMGATN-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)C1(CC1)C(=O)CBr
Proprietà calcolate
- Massa esatta: 233.98913
- Massa monoisotopica: 233.98916g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.4Ų
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.6±0.1 g/cm3
- Punto di fusione: NA
- Punto di ebollizione: 273.0±20.0 °C at 760 mmHg
- PSA: 43.37
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C(BD250414)
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200722-100mg |
ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate |
129306-05-4 | 95% | 100mg |
$262 | 2024-08-02 | |
ChemScence | CS-M3523-100mg |
Cyclopropanecarboxylic acid, 1-(bromoacetyl)-, ethyl ester |
129306-05-4 | 97.17% | 100mg |
$250.0 | 2022-04-28 | |
ChemScence | CS-M3523-1g |
Cyclopropanecarboxylic acid, 1-(bromoacetyl)-, ethyl ester |
129306-05-4 | 97.17% | 1g |
$700.0 | 2022-04-28 | |
Ambeed | A220505-250mg |
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate |
129306-05-4 | 95+% | 250mg |
$230.0 | 2025-02-21 | |
ChemScence | CS-M3523-10g |
Cyclopropanecarboxylic acid, 1-(bromoacetyl)-, ethyl ester |
129306-05-4 | 97.17% | 10g |
$3000.0 | 2022-04-28 | |
TRC | E901015-50mg |
Ethyl 1-(2-Bromoacetyl)cyclopropanecarboxylate |
129306-05-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E901015-500mg |
Ethyl 1-(2-Bromoacetyl)cyclopropanecarboxylate |
129306-05-4 | 500mg |
$ 80.00 | 2022-06-05 | ||
Enamine | EN300-182790-0.5g |
ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate |
129306-05-4 | 95% | 0.5g |
$73.0 | 2023-09-19 | |
Enamine | EN300-182790-0.1g |
ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate |
129306-05-4 | 95% | 0.1g |
$33.0 | 2023-09-19 | |
eNovation Chemicals LLC | K07391-1g |
ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate |
129306-05-4 | >97% | 1g |
$1495 | 2023-09-04 |
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate Letteratura correlata
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
129306-05-4 (Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate) Prodotti correlati
- 433251-51-5(1-phenyl-3-{4-(pyridin-4-yl)methylphenyl}thiourea)
- 904326-87-0(N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide)
- 920116-62-7(N-({1-3-(4-ethylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)
- 2680884-07-3(3-3-(2,2,2-trifluoroacetamido)cyclopentylpropanoic acid)
- 2247105-92-4(1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester)
- 1428362-38-2(1-(1-methanesulfonylazetidine-3-carbonyl)-4-(oxolane-2-carbonyl)piperazine)
- 2002603-09-8(5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-3-methoxy-1,2-thiazole)
- 2138512-62-4(4-(4-Fluorophenyl)-1-methylcyclohex-3-en-1-amine)
- 2171223-33-7((2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-5-methoxy-5-oxopentanoic acid)
- 2228825-74-7(4-bromo-3-(1H-imidazol-4-yl)phenol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:129306-05-4)Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Purezza:99%
Quantità:10g
Prezzo ($):2643.0